BenchChemオンラインストアへようこそ!

1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Lipophilicity profiling ADME Solubility screening

1-(4-Methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537009-30-6) is a 1,2-disubstituted benzimidazole derivative with the molecular formula C23H22N2O and molecular weight 342.4 g/mol. The compound bears a 4-methylbenzyl substituent at the N1 position and a p-tolyloxymethyl ether moiety at the C2 position, representing a specific structural configuration within the benzimidazole class.

Molecular Formula C23H22N2O
Molecular Weight 342.442
CAS No. 537009-30-6
Cat. No. B2826235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
CAS537009-30-6
Molecular FormulaC23H22N2O
Molecular Weight342.442
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C
InChIInChI=1S/C23H22N2O/c1-17-7-11-19(12-8-17)15-25-22-6-4-3-5-21(22)24-23(25)16-26-20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3
InChIKeyISWTWYDNUZQCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537009-30-6): Core Identity and Procurement-Relevant Profile


1-(4-Methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537009-30-6) is a 1,2-disubstituted benzimidazole derivative with the molecular formula C23H22N2O and molecular weight 342.4 g/mol . The compound bears a 4-methylbenzyl substituent at the N1 position and a p-tolyloxymethyl ether moiety at the C2 position, representing a specific structural configuration within the benzimidazole class . Its unique combination of lipophilic aromatic rings and the C2 ether oxygen differentiates it from closely related 1,2-disubstituted benzimidazoles that carry a direct C–C linked p-tolyl group at C2, a distinction with measurable physicochemical consequences .

Why Generic 1,2-Disubstituted Benzimidazoles Cannot Substitute for 1-(4-Methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537009-30-6)


1,2-Disubstituted benzimidazoles constitute a large chemical class with wide-ranging biological activities, yet even minor structural modifications at the N1 and C2 positions produce dramatic shifts in potency, selectivity, and physicochemical behavior . The target compound differs from its closest analog, 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, by the presence of a methylene-ether (–CH2–O–) linker between the benzimidazole C2 and the p-tolyl group, replacing the direct C–C bond. This single-atom insertion increases polar surface area and hydrogen-bond acceptor capacity, altering logD, solubility, and potentially metabolic stability . Empirical data confirm that the comparator analog achieves an IC50 of 6.093 µM against DLD-1 colorectal cancer cells and demonstrates differential cytotoxicity across MCF-7 and HepG2 cell lines , indicating that activity is finely tuned by substitution pattern. Substituting the target compound with an analog lacking the ether linker would introduce unverified physicochemical and pharmacological properties, undermining procurement decisions in hit-to-lead or SAR programs.

Quantitative Differentiation Evidence for 1-(4-Methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537009-30-6) vs. Closest Analogs


Physicochemical Differentiation: Measured logP, logD, logSw, and Polar Surface Area vs. the Closest C2-p-Tolyl Analog

The target compound's experimentally determined physicochemical parameters distinguish it from 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, which carries a direct C–C bond at C2 in place of the –CH2–O– ether linker. The target compound exhibits logP 5.809, logD 5.8089, logSw -5.6636, and polar surface area (PSA) 18.37 Ų . Although the exact logP and PSA of the comparator have not been reported from identical measurement conditions, the replacement of a direct C–C bond with a –CH2–O– linker in the target introduces an additional hydrogen-bond acceptor (the ether oxygen), which is predicted to increase PSA by approximately 9–10 Ų (from ~9 Ų to ~18 Ų) and reduce logD by 0.3–0.5 units relative to the C2-p-tolyl analog . This change shifts the target into a more polar, less lipophilic property space, which has direct implications for passive membrane permeability, protein binding, and metabolic soft-spot identification.

Lipophilicity profiling ADME Solubility screening Structure-property relationships

CBX7 Chromodomain AlphaScreen Primary Screening Activity: Target-Class Selectivity Signal

The compound CAS 537009-30-6 has been evaluated in a primary AlphaScreen assay designed to identify inhibitors of the CBX7 chromodomain, a methyl-lysine reader protein implicated in transcriptional repression and cancer . The assay entry is documented in the ChemSrc bioassay database under the title 'Identification of CBX7 inhibitors – Primary Alpha Screen' . While the quantitative screening outcome (e.g., % inhibition or IC50) for this specific compound is not publicly retrievable from the ChemSrc page, the very inclusion of this compound in a target-specific, mechanism-based screen distinguishes it from generic benzimidazole library members that have not been screened against CBX7. For context, known CBX7 antagonists such as UNC3866 exhibit IC50 values of 66 ± 1.2 nM in analogous AlphaScreen formats, with >100-fold selectivity over related CBX proteins , establishing a benchmark for the target class.

Epigenetics Chromodomain inhibition CBX7 AlphaScreen

Cross-Study Antiproliferative Baseline: Comparator IC50 of 6.093 µM Against DLD-1 Colorectal Cancer Establishes a Potency Floor for the Series

The closest structural analog, 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, demonstrates an IC50 of 6.093 µM against human colorectal adenocarcinoma DLD-1 cells in an MTT assay following 72-hour treatment at concentrations of 100, 50, and 25 µM . This provides a quantitative potency baseline for the 1,2-disubstituted benzimidazole scaffold in colorectal cancer models. The target compound has not been independently tested in this assay; however, the structural distinction—an ether oxygen inserted at the C2 linker—is expected to modify cellular permeability (due to increased PSA and reduced logD, as shown in Evidence Item 1) and potentially alter the IC50 value. Parallel studies on MCF-7 (breast) and HepG2 (liver) cell lines further confirm that 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole exhibits differential cytotoxicity across tissue types, with stronger effects in HepG2 than MCF-7 .

Cytotoxicity assay DLD-1 Colorectal cancer SAR baseline

Aqueous Solubility Differentiation: Measured logSw -5.6636 Enables Pre-Formulation Decision-Making

The target compound has a measured logarithm of aqueous solubility (logSw) of -5.6636, corresponding to an aqueous solubility of approximately 0.74 mg/L (2.2 µM), as documented in the ChemDiv compound specification sheet . This places the compound in the low-solubility category according to the Biopharmaceutics Classification System (BCS). In comparison, the C2-p-tolyl analog 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, which lacks the ether oxygen, is expected to be even less soluble (predicted logSw approximately -6.0 to -6.5) due to its higher overall lipophilicity and absence of the hydrogen-bond-accepting ether group . The measured solubility of the target compound thus constitutes a distinct, quantifiable parameter that directly impacts in vitro assay design (DMSO stock concentration limits, serial dilution feasibility) and may influence procurement decisions for programs requiring defined solubility windows.

Aqueous solubility logS Formulation Biopharmaceutics

Highest-Value Application Scenarios for 1-(4-Methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole (CAS 537009-30-6) Based on Quantitative Evidence


Epigenetic Probe Development: CBX7 Chromodomain Hit Expansion

The documented screening of CAS 537009-30-6 in a CBX7 chromodomain AlphaScreen assay positions this compound as a starting point for hit-to-lead optimization in epigenetic probe development . Although the primary screening IC50 is not publicly available, the compound has been specifically selected for testing against CBX7, a target for which potent probes (e.g., UNC3866, IC50 = 66 nM) exist . Procurement of this compound enables direct SAR exploration of the C2 ether linker's contribution to CBX7 binding affinity, a feature absent in the C2-p-tolyl analog.

SAR Profiling of the C2 Ether Linker Across Tumor Cell Line Panels

The C2-p-tolyl comparator compound has an established IC50 of 6.093 µM against DLD-1 colorectal cancer cells and differential activity across MCF-7 and HepG2 cell lines . Procuring the target compound enables a direct head-to-head comparison to quantify the impact of the –CH2–O– linker on antiproliferative potency. Such data would clarify whether the ether oxygen enhances or attenuates activity, providing actionable SAR information for medicinal chemistry programs focused on 1,2-disubstituted benzimidazoles.

Physicochemical Property Benchmarking for Library Design

The target compound's measured logP (5.809), logD (5.8089), PSA (18.37 Ų), and logSw (-5.6636) provide concrete reference values for computational library design and ADME prediction model calibration . Because the C2 ether linker introduces a systematic shift in polarity relative to C2-aryl analogs, the target compound serves as a valuable benchmark compound for validating in silico property prediction algorithms on benzimidazole scaffolds.

Pre-Formulation Feasibility Assessment for In Vitro Pharmacology

With a measured aqueous solubility of ~0.74 mg/L (logSw -5.6636), the target compound's solubility envelope is known and can be used to plan DMSO stock concentrations and serial dilution protocols for cell-based assays . This is a practical procurement advantage over uncharacterized benzimidazole analogs, whose solubility must be empirically determined before assay validation can proceed.

Quote Request

Request a Quote for 1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.